2-Methoxyethyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
2-METHOXYETHYL 7-(4-FLUOROPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a heterocyclic compound that belongs to the class of tetrazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the tetrazole ring fused with a pyrimidine core imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 2-METHOXYETHYL 7-(4-FLUOROPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves a multi-step process. One common method includes the condensation of aryl aldehydes, 2-aminotetrazole, and substituted acetophenones or ethyl acetoacetate. This reaction proceeds under mild conditions, often utilizing a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide . The reaction yields the desired tetrazolopyrimidine derivatives in good to excellent yields.
Chemical Reactions Analysis
2-METHOXYETHYL 7-(4-FLUOROPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Scientific Research Applications
2-METHOXYETHYL 7-(4-FLUOROPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antitumor, antibacterial, antifungal, antimalarial, and anticonvulsant agent.
Polymer Chemistry: The compound is used in the synthesis of polymers and supramolecular structures due to its unique chemical properties.
Material Science: It is explored for its potential use in light-emitting devices and molecular wires.
Mechanism of Action
The mechanism of action of 2-METHOXYETHYL 7-(4-FLUOROPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s tetrazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific biological pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar compounds to 2-METHOXYETHYL 7-(4-FLUOROPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE include other tetrazolopyrimidine derivatives such as:
5,7-Diaryl-4,7-dihydrotetrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in the substituents attached to the pyrimidine ring.
5-Methyl-7-aryl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylates: These derivatives have a similar carboxylate group but vary in the aryl substituents. The uniqueness of 2-METHOXYETHYL 7-(4-FLUOROPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H16FN5O3 |
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Molecular Weight |
333.32 g/mol |
IUPAC Name |
2-methoxyethyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C15H16FN5O3/c1-9-12(14(22)24-8-7-23-2)13(10-3-5-11(16)6-4-10)21-15(17-9)18-19-20-21/h3-6,13H,7-8H2,1-2H3,(H,17,18,20) |
InChI Key |
IWPNWMXFHKJOOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CC=C(C=C3)F)C(=O)OCCOC |
Origin of Product |
United States |
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